molecular formula C10H9F3O2 B6146297 2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid CAS No. 1314671-12-9

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid

Cat. No.: B6146297
CAS No.: 1314671-12-9
M. Wt: 218.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and isobutyric acid.

    Friedel-Crafts Alkylation: The trifluorobenzene undergoes Friedel-Crafts alkylation with isobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the intermediate 2-methyl-2-(2,3,4-trifluorophenyl)propane.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid
  • 2-methyl-2-(3,4,5-trifluorophenyl)propanoic acid
  • 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid

Uniqueness

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

CAS No.

1314671-12-9

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.